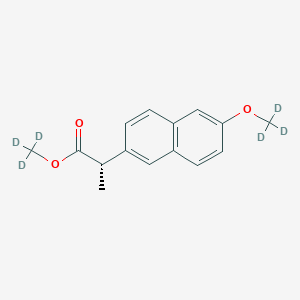

(S)-Naproxen-d6 Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Naproxen-d6 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 250.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Naproxen-d6 methyl ester is a deuterated form of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activity of this compound is significant due to its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.

Synthesis and Properties

This compound can be synthesized through various methods, including enantioselective hydrolysis of racemic naproxen methyl ester using immobilized lipase on chitosan beads. This method allows for high conversion rates and enantioselectivity, which are crucial for obtaining the desired (S)-enantiomer with minimal side products .

The introduction of deuterium into the naproxen structure modifies its physicochemical properties. Studies have shown that deuteration can lead to decreased lipophilicity and acidity in carboxylic acids and phenols, potentially affecting the drug's absorption and distribution in biological systems . These modifications may enhance the therapeutic index by reducing gastrointestinal toxicity associated with traditional naproxen formulations .

Anti-inflammatory Effects

Naproxen and its derivatives, including this compound, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is crucial for alleviating pain and inflammation in various conditions such as arthritis and acute pain syndromes .

Recent studies have demonstrated that compounds derived from naproxen exhibit varying degrees of anti-inflammatory potency. For instance, novel prodrugs of naproxen have shown improved bioavailability and reduced ulcerogenic effects compared to standard formulations. In particular, compounds synthesized with amino acid derivatives have exhibited reliable anti-inflammatory activity while minimizing gastrointestinal damage .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. Research indicates that compounds derived from naproxen generally possess low toxicity levels in rodent models, with no significant adverse effects observed at therapeutic doses. Additionally, studies suggest that these compounds have negligible carcinogenic potential, making them safer alternatives for long-term use in pain management .

Case Studies

- Germination Bioassay : A study utilizing radish (Raphanus sativus) seeds assessed the toxicological effects of various naproxen derivatives. Results indicated that while some compounds inhibited radicle growth at high concentrations, this compound did not exhibit significant toxicity at lower doses, suggesting a favorable safety profile for agricultural applications .

- In Vivo Studies : In a controlled trial involving tumor-bearing rats treated with naproxen derivatives, a notable reduction in tumor growth was observed. The study highlighted the potential of this compound not only as an analgesic but also as an adjunct treatment in oncological settings .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to traditional naproxen:

| Property | This compound | Traditional Naproxen |

|---|---|---|

| Anti-inflammatory Potency | Moderate to High | High |

| Gastrointestinal Toxicity | Low | Moderate to High |

| Bioavailability | Improved | Standard |

| Carcinogenic Risk | Negligible | Moderate |

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Pharmacological Studies

(S)-Naproxen-d6 Methyl Ester serves as a valuable tool in pharmacological research due to its unique isotopic labeling. The deuterium substitution enhances the stability and bioavailability of the compound, making it suitable for studying metabolic pathways and drug interactions. Research has shown that naproxen derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, studies have demonstrated that modified naproxen compounds can enhance therapeutic efficacy against conditions such as arthritis and cancer .

Case Study: Synthesis of Novel Derivatives

A study synthesized various naproxen derivatives, including those with triazole moieties, which were evaluated for their anti-inflammatory activity. The results indicated that these derivatives exhibited improved potency compared to traditional naproxen . The incorporation of this compound in such studies allows for precise tracking of metabolic processes due to its deuterated nature.

Analytical Chemistry

Mass Spectrometry Applications

this compound is frequently utilized as an internal standard in mass spectrometry to quantify the presence of naproxen and its metabolites in biological samples. The deuterated form provides a distinct mass signature that aids in accurate identification and quantification during pharmacokinetic studies .

Data Table: Comparison of Mass Spectrometry Results

| Compound | m/z Ratio | Purpose |

|---|---|---|

| Naproxen | 230 | Parent drug |

| This compound | 236 | Internal standard |

Toxicological Studies

Bioassays for Toxicity Assessment

Research involving the toxicity of naproxen derivatives often employs this compound as a reference compound. A germination bioassay using radish seeds assessed the toxicity of various naproxen esters, revealing that certain modifications led to reduced toxicity profiles while maintaining efficacy . This highlights the potential for developing safer NSAID alternatives.

Functionalization Reactions

Synthetic Applications

this compound has been utilized in synthetic organic chemistry for the functionalization of aromatic rings. For example, it can undergo reactions such as iodination and alkynylation to produce novel compounds with enhanced biological activity . These reactions are crucial for creating new therapeutic agents with improved pharmacological properties.

Research on Antioxidant Properties

Recent studies have investigated the antioxidant capabilities of naproxen derivatives synthesized from this compound. These derivatives have shown promising results in reducing oxidative stress in cellular models, suggesting potential applications in treating conditions related to oxidative damage .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis for Enantiomeric Separation

Racemic naproxen methyl ester undergoes enantioselective hydrolysis using immobilized lipases to isolate (S)-naproxen. Deuterated analogs like (S)-naproxen-d6 methyl ester follow identical reaction pathways but may exhibit kinetic isotope effects.

Optimized Hydrolysis Conditions

| Parameter | Optimal Value |

|---|---|

| Lipase source | Candida rugosa (immobilized on chitosan) |

| Solvent system | Isooctane : aqueous buffer (3:2 v/v) |

| Cosolvent | 2-ethoxyethanol (20% v/v) |

| pH | 7.0–7.5 |

| Temperature | 37–40°C |

| Reusability | >10 cycles without significant loss |

This process achieves >98% enantiomeric excess (ee) for (S)-naproxen. Methanol inhibition is mitigated by controlling reaction stoichiometry and phase partitioning .

Stability and Byproduct Formation

This compound exhibits stability under controlled conditions but degrades under extreme pH or prolonged heat.

Degradation Pathways

-

Hydrolysis : Reverts to naproxen-d6 in aqueous environments (pH > 8.0 or < 2.0).

-

Thermal decomposition : Forms naphthalene derivatives at temperatures >120°C.

Key Stability Data

| Condition | Half-life (25°C) |

|---|---|

| Neutral pH (7.4) | >6 months |

| Acidic (pH 1.2) | 48 hours |

| Alkaline (pH 9.0) | 12 hours |

Pharmacological Activity and Reactivity

Molecular docking studies reveal that methyl esters like this compound bind COX-2 with ΔGbind = -64.8 kcal/mol, comparable to non-deuterated analogs. The ester’s stability in biological systems correlates with sustained release profiles .

Propriétés

IUPAC Name |

trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFBPCRUQZGJE-LJTFXESQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.